Ethyl 5-oxohexanoate

Descripción

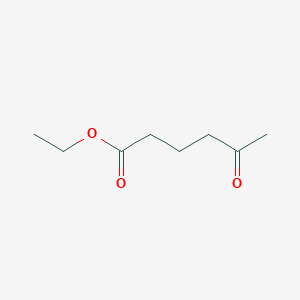

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPSIDGTLFKDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065688 | |

| Record name | Ethyl 5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13984-57-1 | |

| Record name | Hexanoic acid, 5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 5-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-OXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9EME6QBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 5-oxohexanoate (B1238966) (CAS No. 13984-57-1), a keto-ester of significant interest in various chemical syntheses. The information presented herein is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for experimental design, process optimization, and safety assessments. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a logical workflow for the physical characterization of chemical compounds.

Core Physical and Chemical Properties

Ethyl 5-oxohexanoate, also known as Ethyl 4-acetylbutyrate, is a colorless to light yellow liquid.[1] Its molecular structure, containing both a ketone and an ester functional group, dictates its physical characteristics and reactivity.

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Notes and Citations |

| Molecular Formula | C₈H₁₄O₃ | - | [2][3] |

| Molecular Weight | 158.19 | g/mol | [2][3][4] |

| Boiling Point | 221-222 | °C | at 760 mmHg (lit.)[4][5][6] |

| 65 | °C | at 0.76 mmHg[7] | |

| Density | 0.989 | g/mL | at 25 °C (lit.)[4][5][6][7] |

| 1.0±0.1 | g/cm³ | [2] | |

| 1.00 | - | Specific Gravity (20/20)[1] | |

| Refractive Index (n_D²⁰) | 1.427 | - | (lit.)[4][5][6][8] |

| Flash Point | 69 | °C | Closed cup[1][4] |

| 157 | °F | [5] | |

| Melting Point | Not Available | °C | [7] |

| Vapor Pressure | 0.1±0.4 | mmHg | at 25°C[2] |

| 0.103 | mmHg | at 25°C[5][8] | |

| Solubility | Sparingly in Chloroform (B151607), Slightly in Methanol | - | [5][8] |

| LogP (Octanol/Water) | 0.86 | - | [2] |

| 1.30880 | - | [8] |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount (0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]

-

This assembly is placed in a Thiele tube containing heating oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[9]

-

As the temperature rises, air trapped in the capillary tube will escape. The temperature is increased until a continuous stream of bubbles emerges from the capillary tube.[9]

-

The heat is then removed. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube as the vapor pressure of the sample equals the atmospheric pressure.[10]

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.

-

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precise, known volume.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and the exterior is dried.

-

The pycnometer filled with water is weighed.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The process of thermal equilibration and weighing is repeated for the sample.

-

The density is calculated using the formula: Density = (Mass of sample) / (Volume of sample), where the volume of the sample is determined from the mass of the water and its known density at that temperature.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is measured using a refractometer.

-

Apparatus: Abbe refractometer, a constant temperature circulating bath, a light source (typically a sodium lamp, 589 nm), and a sample dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[11]

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft tissue.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked. The connected water bath should be set to the desired temperature (e.g., 20°C).

-

The light source is positioned, and while looking through the eyepiece, the handwheel is adjusted until the light and dark fields are seen. The compensator is adjusted to eliminate any color fringe and sharpen the dividing line.

-

The dividing line is centered on the crosshairs, and the refractive index is read from the scale.[11]

-

Flash Point Determination (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which vapors of the material will ignite. The closed-cup method is preferred for its higher precision.

-

Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Setaflash apparatus.[6][12]

-

Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified mark.

-

The lid is secured, which contains a thermometer, a stirrer, and an ignition source port.

-

The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).[6]

-

At regular temperature intervals, the ignition source (a small flame or electric spark) is applied to the vapor space through the port.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[6][13]

-

Solubility Determination

A qualitative assessment of solubility provides insight into the polarity and potential solvent systems for the compound.

-

Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents.

-

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.[7]

-

A small volume of the test solvent (e.g., 1 mL of chloroform or methanol) is added.

-

The mixture is agitated vigorously for a set period.[2]

-

The mixture is observed for homogeneity. A single, clear phase indicates solubility. The presence of droplets, cloudiness, or distinct layers indicates that the substance is sparingly soluble or insoluble.[2]

-

Observations are recorded as "soluble," "sparingly soluble," or "insoluble."

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical compound like this compound.

Caption: Workflow for the physical characterization of a liquid chemical.

References

- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 2. scribd.com [scribd.com]

- 3. oil-tester.com [oil-tester.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. digicollections.net [digicollections.net]

- 12. Flash point - Wikipedia [en.wikipedia.org]

- 13. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of ethyl 5-oxohexanoate (B1238966) (CAS RN: 13984-57-1). This document includes a summary of its key physicochemical properties, detailed experimental protocols for the determination of boiling point and density, and a logical workflow for the characterization of liquid samples.

Physicochemical Properties of Ethyl 5-Oxohexanoate

This compound, also known as ethyl 4-acetylbutyrate, is a keto-ester with applications in various chemical syntheses.[1][2][3][4][5] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Boiling Point | 222.1 ± 13.0 °C at 760 mmHg | [1] |

| 221-222 °C (literature) | [2][6] | |

| 222 °C | [7] | |

| 65 °C at 0.76 mmHg | [8] | |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| 0.989 g/mL at 25 °C (literature) | [2][6] | |

| 0.989 g/mL | [8] | |

| Specific Gravity | 1.00 (20/20 °C) | [7] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][9] |

| Molecular Weight | 158.195 g/mol | [1] |

| 158.20 g/mol | [9] | |

| 158.19 g/mol | [2][4] | |

| CAS Registry Number | 13984-57-1 | [1][2][3][4][5][7][8][9][10] |

| Synonyms | Ethyl 4-acetylbutyrate, 5-Oxohexanoic acid ethyl ester | [1][2][3][4][5] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of boiling point and density, applicable to liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] The OECD Test Guideline 103 outlines several methods for this determination.[2][7][12] A commonly used and practical method is the Siwoloboff method, which can be performed with a small amount of substance.

Principle of the Siwoloboff Method: A sample is heated in a small tube, which contains an inverted, sealed-end capillary tube. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. When the heating is stopped, the liquid will be drawn into the capillary tube at the moment the vapor pressure of the substance equals the external atmospheric pressure. The temperature at which this occurs is the boiling point.

Apparatus:

-

Heating bath (e.g., Thiele tube with paraffin (B1166041) oil)[13]

-

Thermometer with appropriate range

-

Sample tube (e.g., melting point tube)

-

Capillary tube, sealed at one end

-

Means of heating (e.g., Bunsen burner or hot plate)[14]

Procedure:

-

A small amount of the liquid sample (approximately half-full) is introduced into the sample tube.[13]

-

The capillary tube, with its sealed end uppermost, is placed inside the sample tube.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath.

-

The bath is heated gently and continuously.

-

A steady stream of bubbles will emerge from the open end of the capillary tube as the boiling point is approached and exceeded.

-

The heating is discontinued, and the bath is allowed to cool slowly with stirring.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

The barometric pressure should also be recorded to allow for correction to standard pressure if necessary.[11]

The density of a substance is its mass per unit of volume. The OECD Test Guideline 109 and various ASTM standards (e.g., ASTM D1298, ASTM D4052) describe methods for determining the density of liquids.[1][4][8][10][15][16][17][18][19][20] The oscillating densitometer method is a modern and precise technique.

Principle of the Oscillating Densitometer Method: An oscillating U-shaped tube is filled with the liquid sample. The density of the liquid is determined from the change in the resonant frequency of the U-tube when it is filled with the sample compared to its frequency when filled with a reference substance of known density (e.g., air and water).[3][6]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatic control for the measuring cell

-

Syringes for sample injection

Procedure:

-

The instrument is calibrated using two substances of known density, typically dry air and deionized water.

-

The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to stabilize.

-

A small volume of the liquid sample is carefully injected into the clean, dry U-tube, ensuring no air bubbles are present.[9]

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

-

The measurement is typically repeated to ensure reproducibility.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a liquid chemical sample.

Caption: Workflow for the Characterization of a Liquid Sample.

References

- 1. oecd.org [oecd.org]

- 2. laboratuar.com [laboratuar.com]

- 3. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 5. matestlabs.com [matestlabs.com]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. oecd.org [oecd.org]

- 8. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. oecd.org [oecd.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. store.astm.org [store.astm.org]

- 18. torontech.com [torontech.com]

- 19. downloadpdfstandard.in [downloadpdfstandard.in]

- 20. ASTM D1298 (Density (API Gravity) by Hydrometer) – SPL [spllabs.com]

An In-depth Technical Guide to Ethyl 5-oxohexanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxohexanoate (B1238966), a versatile keto-ester, serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceutical intermediates and heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a thorough characterization using modern analytical techniques. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the effective utilization of this important synthetic intermediate.

Chemical Properties and Data

Ethyl 5-oxohexanoate, also known as ethyl 4-acetylbutyrate, possesses the chemical formula C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol .[1][2][3] It is a colorless to pale yellow liquid with a characteristic ester-like odor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 13984-57-1 | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 221-222 °C at 760 mmHg | [4] |

| Density | 0.989 g/mL at 25 °C | [4] |

| Flash Point | 69.4 °C | |

| Refractive Index (n20/D) | 1.427 | [4] |

Table 2: Spectroscopic Data of this compound

| Analytical Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.74 (t, J = 7.3 Hz, 2H, -CH₂C(O)CH₃), 2.53 (t, J = 7.3 Hz, 2H, -C(O)CH₂-), 2.15 (s, 3H, -C(O)CH₃), 1.91 (p, J = 7.3 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.5 (-C(O)CH₃), 173.2 (-C(O)O-), 60.4 (-OCH₂-), 42.8 (-CH₂C(O)CH₃), 33.8 (-C(O)CH₂-), 29.9 (-C(O)CH₃), 19.8 (-CH₂CH₂CH₂-), 14.2 (-OCH₂CH₃) |

| Infrared (IR) (Neat, cm⁻¹) ν | 2980 (C-H, sp³), 1735 (C=O, ester), 1715 (C=O, ketone), 1180 (C-O, ester) |

| Mass Spectrometry (EI, 70 eV) m/z (%) | 158 (M⁺, 5), 113 (M⁺ - OEt, 45), 101 (M⁺ - C₃H₅O, 20), 85 (M⁺ - C₄H₇O, 30), 71 (C₄H₇O⁺, 50), 43 (CH₃CO⁺, 100) |

Experimental Protocols

Synthesis of this compound via Michael Addition

A common and efficient method for the synthesis of this compound is the Michael addition of an enolate to an α,β-unsaturated ketone, followed by decarbethoxylation. The following protocol details the synthesis from ethyl acetoacetate (B1235776) and methyl vinyl ketone.

Materials:

-

Ethyl acetoacetate

-

Methyl vinyl ketone

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride (NaCl)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

Michael Addition: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. Subsequently, add methyl vinyl ketone (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition of methyl vinyl ketone, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold, dilute hydrochloric acid until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium chloride solution (brine), then dry over anhydrous magnesium sulfate.

-

Decarbethoxylation (Optional - for synthesis of 5-hexanone): For the synthesis of the corresponding ketone, the intermediate can be hydrolyzed and decarboxylated. To the crude product, add an excess of 6M aqueous hydrochloric acid and heat the mixture to reflux for 4-6 hours.

-

Purification: The crude this compound can be purified by vacuum distillation.

Purification by Column Chromatography

For higher purity, the crude product can be purified using flash column chromatography.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Glass column

-

Compressed air or nitrogen source

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Typical MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-400

Reaction Pathways and Workflows

Synthesis Workflow

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis and purification of this compound.

Michael Addition Reaction Mechanism

The core of the synthesis is the base-catalyzed Michael addition reaction. The mechanism involves the formation of a resonance-stabilized enolate which then acts as a nucleophile.

Caption: Mechanism of the Michael addition for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The synthetic route via Michael addition is a reliable method for its preparation on a laboratory scale. The detailed protocols and characterization data provided in this guide are intended to facilitate its synthesis, purification, and use in further synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The comprehensive data tables and workflow diagrams offer a quick and accessible reference for researchers.

References

- 1. benchchem.com [benchchem.com]

- 2. 3.1. Synthesis of β-Keto Esters [bio-protocol.org]

- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-oxohexanoate (B1238966), a key synthetic intermediate. The document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its application in the development of targeted therapeutics.

Chemical Identity and Structure

Ethyl 5-oxohexanoate, also known as ethyl 4-acetylbutyrate, is a bifunctional organic compound containing both an ester and a ketone functional group. This structure makes it a versatile precursor in various organic syntheses.

Structural Formula:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 158.197 g/mol | [4][5] |

| Boiling Point | 222.1°C @ 760 mmHg | [4] |

| 65°C @ 0.76 mmHg | [5][7] | |

| Density | 0.981 - 0.989 g/cm³ | [4][5] |

| Refractive Index (n20/D) | 1.427 | [4][5] |

| Flash Point | 69.4°C | [4] |

| Vapor Pressure | 0.103 mmHg @ 25°C | [4] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. The acetoacetic ester synthesis is a common and reliable method for its preparation in a laboratory setting.

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol is based on the principles of the acetoacetic ester synthesis, a classic method for forming β-keto esters and their derivatives.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Ethyl 3-bromopropionate

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol with stirring. Cool the solution to 0-5°C using an ice bath.

-

Alkylation: Add ethyl acetoacetate (1.0 eq) dropwise to the cooled sodium ethoxide solution. After the addition is complete, allow the mixture to stir for 30 minutes. Subsequently, add ethyl 3-bromopropionate (1.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

-

Hydrolysis and Decarboxylation: To the purified intermediate, add a 3M aqueous solution of hydrochloric acid. Heat the mixture to reflux for 4 hours to facilitate hydrolysis and decarboxylation, yielding this compound.

-

Final Purification: After cooling, saturate the solution with sodium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

Application in Drug Development: A Precursor to αvβ3 Integrin Antagonists

This compound serves as a valuable building block in the synthesis of peptidomimetics designed to target specific biological pathways. A significant application is in the creation of antagonists for the αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis.[1][5] RGD (Arginine-Glycine-Aspartic acid) containing peptides and peptidomimetics are known to bind to αvβ3 integrin.[1]

Signaling Pathway of αvβ3 Integrin in Angiogenesis

The diagram below illustrates the role of αvβ3 integrin in promoting angiogenesis and the inhibitory effect of RGD-based antagonists, for which this compound is a synthetic precursor.

Caption: αvβ3 Integrin Signaling Pathway and RGD Antagonist Inhibition.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General Workflow for the Synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 5-oxohexanoate (B1238966) (CAS No. 13984-57-1). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this compound are essential. This document includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 5-oxohexanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 2.53 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |

| 2.32 | Triplet (t) | 2H | -CH₂-CH₂ -CO-O- |

| 2.15 | Singlet (s) | 3H | -CO-CH₃ |

| 1.90 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[1]

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 208.9 | C=O | C =O (Ketone) |

| 173.2 | C=O | C =O (Ester) |

| 60.3 | CH₂ | -O-CH₂ -CH₃ |

| 42.8 | CH₂ | -CO-CH₂ -CH₂- |

| 33.2 | CH₂ | -CH₂ -CO-O- |

| 29.8 | CH₃ | -CO-CH₃ |

| 19.5 | CH₂ | -CH₂-CH₂ -CH₂- |

| 14.2 | CH₃ | -O-CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1715 | Strong | C=O stretch (ketone) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - OCH₂CH₃]⁺ |

| 88 | High | [CH₃CH₂O-C(OH)=CH₂]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Ensure the this compound sample is pure and free of any particulate matter.

-

In a clean, dry vial, dissolve approximately 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2][3]

-

For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS).[3]

-

Thoroughly mix the solution until the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[4][5]

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.[6]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a small number of scans is sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single peaks for each carbon environment.[6][7] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat Liquid)

2.2.1. Sample Preparation and Analysis (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean and free from any residues.[8]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.[9]

-

Acquire the IR spectrum. The typical spectral range for organic compounds is 4000-400 cm⁻¹.[10]

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[11]

2.2.2. Sample Preparation and Analysis (Salt Plate Method)

-

Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr).[11]

-

Place one drop of neat this compound onto the center of one plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11]

-

Place the "sandwich" of plates into the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

After the measurement, disassemble the plates and clean them thoroughly with a dry solvent like isopropanol, then return them to a desiccator for storage.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). The concentration should be within the linear range of the instrument's detector.

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

2.3.2. Data Acquisition

-

Set up the GC-MS instrument with appropriate parameters. A typical setup for a volatile organic compound might include:

-

Injector: Split/splitless injector at a temperature of 250°C.[12]

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50°C, held for a few minutes, followed by a ramp to a final temperature of around 250-300°C.

-

Mass Spectrometer: Electron Ionization (EI) source at 70 eV. The mass range scanned is typically from m/z 40 to 400.[13]

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting ions are separated by their mass-to-charge ratio, and a mass spectrum is generated.

-

The data system records the retention time and the mass spectrum of the eluting compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-oxohexanoate (B1238966). This document details the chemical shifts, splitting patterns, coupling constants, and integration of the NMR signals, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of the molecular structure and spectroscopic properties of this compound.

Molecular Structure and NMR Assignments

Ethyl 5-oxohexanoate, also known as ethyl 4-acetylbutyrate, is an organic compound with the chemical formula C₈H₁₄O₃. Its structure consists of an ethyl ester functional group and a ketone group separated by a three-carbon chain. The following diagram illustrates the molecular structure with atom numbering for clear correlation with the NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 4.12 | Quartet (q) | 2H | 7.1 | -O-CH₂-CH₃ (C8-H) |

| b | 2.53 | Triplet (t) | 2H | 7.2 | -CO-CH₂- (C4-H) |

| c | 2.32 | Triplet (t) | 2H | 7.3 | -CH₂-COO- (C2-H) |

| d | 2.15 | Singlet (s) | 3H | - | -CO-CH₃ (C6-H) |

| e | 1.92 | Quintet | 2H | 7.3 | -CH₂-CH₂-CH₂- (C3-H) |

| f | 1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ (C7-H) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The table below lists the chemical shifts for each carbon atom in this compound.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| 1 | 208.5 | Ketone Carbonyl (C=O) |

| 2 | 173.2 | Ester Carbonyl (C=O) |

| 3 | 60.4 | -O-CH₂-CH₃ |

| 4 | 42.8 | -CO-CH₂- |

| 5 | 33.5 | -CH₂-COO- |

| 6 | 29.8 | -CO-CH₃ |

| 7 | 19.8 | -CH₂-CH₂-CH₂- |

| 8 | 14.2 | -O-CH₂-CH₃ |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for non-polar to moderately polar organic compounds. Ensure the solvent is free from water and other impurities.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL is recommended.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following is a logical workflow for acquiring and analyzing NMR data:

In-Depth Mass Spectrometry Analysis of Ethyl 5-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of Ethyl 5-oxohexanoate (B1238966) (C₈H₁₄O₃), a keto-ester of interest in various chemical and pharmaceutical research domains. This document outlines detailed experimental protocols, presents quantitative mass spectral data, and visualizes the key processes involved in its analysis and fragmentation.

Introduction to the Mass Spectrometry of Ethyl 5-oxohexanoate

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When subjected to mass spectrometric analysis, typically through gas chromatography-mass spectrometry (GC-MS), this compound undergoes ionization and subsequent fragmentation. The resulting mass spectrum provides a unique fingerprint, allowing for its identification and characterization. Understanding the fragmentation pattern is crucial for structural elucidation and quantitative analysis.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is provided below. This protocol is a composite of standard procedures for volatile organic compounds and fatty acid ethyl esters and should be adapted and optimized for specific instrumentation and research questions.

2.1. Sample Preparation

Proper sample preparation is critical to obtain high-quality mass spectra. For a volatile compound like this compound, a simple dilution in a suitable organic solvent is typically sufficient.

-

Materials:

-

This compound standard

-

High-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Volumetric flasks and pipettes

-

Autosampler vials with PTFE septa

-

-

Procedure:

-

Prepare a stock solution of this compound by accurately weighing a known amount and dissolving it in a specific volume of the chosen solvent.

-

Perform serial dilutions of the stock solution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL).

-

Transfer the final diluted sample into an autosampler vial for analysis.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for the analysis of a mid-polarity, volatile compound like this compound.

-

Gas Chromatograph:

-

Column: A non-polar or mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness) is recommended.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or a suitable split ratio (e.g., 20:1) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

Data Acquisition: Full scan mode.

-

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the most significant peaks, as referenced from the NIST Mass Spectrometry Data Center, are summarized in the table below.[1][2]

| m/z | Proposed Fragment Ion | Relative Abundance |

| 43 | [CH₃CO]⁺ | High (Base Peak) |

| 55 | [C₄H₇]⁺ | Medium |

| 73 | [C₃H₅O₂]⁺ | Medium |

| 88 | [C₄H₈O₂]⁺• | Medium |

| 113 | [M - C₂H₅O]⁺ | High |

| 115 | [M - C₂H₅O + 2H]⁺ or [C₅H₇O₂]⁺ | Medium |

| 158 | [C₈H₁₄O₃]⁺• (Molecular Ion) | Low to absent |

Note: Relative abundance is a qualitative description based on typical ester fragmentation. The base peak is the most intense peak in the spectrum.

Visualization of Key Processes

4.1. Experimental Workflow

The general workflow for the GC-MS analysis of a volatile compound like this compound is depicted below. This process begins with sample preparation and injection into the gas chromatograph, followed by separation, ionization, mass analysis, and data interpretation.

Caption: General experimental workflow for GC-MS analysis.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is primarily driven by the presence of the ketone and ester functional groups. The molecular ion ([M]⁺• at m/z 158) is often of low abundance or not observed. The major fragmentation pathways include alpha-cleavage and McLafferty rearrangements.

Caption: Proposed fragmentation pathway of this compound.

Interpretation of Fragmentation:

-

m/z 43: This is typically the base peak and corresponds to the acylium ion [CH₃CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

-

m/z 113: This significant fragment results from the loss of the ethoxy radical (•OC₂H₅) from the molecular ion.

-

m/z 88: This ion is proposed to be the result of a McLafferty rearrangement, a common fragmentation pathway for esters and ketones, involving the transfer of a gamma-hydrogen to the ester carbonyl oxygen followed by cleavage of the alpha-beta bond.

-

m/z 55: This fragment likely arises from the further fragmentation of the m/z 113 ion.

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers are encouraged to use this information as a starting point for developing and validating their own analytical methods.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 5-oxohexanoate (B1238966), a molecule of interest in various chemical and pharmaceutical research domains. This document details the characteristic vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical framework for interpreting the spectral data.

Core Data Presentation: Infrared Absorption Peaks

The infrared spectrum of ethyl 5-oxohexanoate is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, including peak positions (wavenumber in cm⁻¹) and corresponding transmittance, are summarized in the table below. This information is critical for substance identification, purity assessment, and quality control in research and development settings.

| Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Vibrational Mode Assignment | Functional Group |

| 2981 | 60.5 | C-H Stretch (Asymmetric) | Alkyl (CH₃, CH₂) |

| 2940 | 66.8 | C-H Stretch (Symmetric) | Alkyl (CH₃, CH₂) |

| 1738 | 7.9 | C=O Stretch | Ester |

| 1717 | 12.5 | C=O Stretch | Ketone |

| 1450 | 65.2 | C-H Bend (Scissoring) | Alkyl (CH₂) |

| 1413 | 66.8 | C-H Bend | Alkyl (CH₂) adjacent to C=O |

| 1366 | 51.5 | C-H Bend (Symmetric) | Alkyl (CH₃) |

| 1240 | 36.6 | C-O Stretch (Asymmetric) | Ester |

| 1173 | 29.8 | C-O Stretch (Symmetric) | Ester |

| 1095 | 53.6 | C-C Stretch | Alkyl Chain |

| 1030 | 58.1 | C-C Stretch | Alkyl Chain |

Experimental Protocol for Infrared Spectrum Acquisition

The following is a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound. This protocol is based on standard laboratory practices for neat liquid analysis.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Pipette or dropper.

-

Lens tissue and a suitable volatile solvent (e.g., acetone (B3395972) or isopropanol) for cleaning.

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has undergone its necessary system checks.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the salt plates thoroughly with a suitable solvent and allow them to dry completely.

-

Acquire a background spectrum with the empty, clean salt plates in the sample holder. This will account for any atmospheric and instrumental absorptions.

-

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum. Typical acquisition parameters include:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Cleaning:

-

After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.

-

Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

-

Visualization of Key Structural-Spectral Relationships

The following diagram illustrates the logical connection between the primary functional groups within the this compound molecule and their characteristic absorption regions in the infrared spectrum.

An In-depth Technical Guide to Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-oxohexanoate (B1238966), a keto ester with applications in organic synthesis and as a potential building block in pharmaceutical development. This document details its chemical synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its potential metabolic fate.

Chemical Synonyms and Identifiers

Ethyl 5-oxohexanoate is known by several alternative names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Synonym Type | Synonym |

| IUPAC Name | This compound[1] |

| Systematic Names | 5-Oxohexanoic acid ethyl ester[1] |

| Hexanoic acid, 5-oxo-, ethyl ester[1] | |

| Common Names | Ethyl 4-acetylbutyrate[1] |

| Ethyl 5-oxocaproate | |

| 4-Acetylbutyric acid ethyl ester | |

| CAS Registry Number | 13984-57-1 |

| EINECS Number | 237-776-7[1] |

| PubChem CID | 84130 |

| InChI | InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3[1] |

| InChIKey | MGPSIDGTLFKDEY-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CCCC(=O)C[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 221-222 °C at 760 mmHg |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.427 |

| Flash Point | 69 °C |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (sparingly). |

| LogP | 0.4 |

Spectroscopic Data:

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR | Available from suppliers such as Sigma-Aldrich.[1] |

| ¹³C NMR | Available from suppliers such as Sigma-Aldrich.[1] |

| Mass Spectrometry (GC-MS) | Key m/z peaks at 43, 112, and 113.[1] |

| Infrared (IR) Spectroscopy | Available from suppliers such as Sigma-Aldrich.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of γ-keto esters like this compound is through the acetoacetic ester synthesis. The following is a generalized protocol.

Reaction Scheme:

Methodology:

-

Enolate Formation: Dissolve sodium metal in anhydrous ethanol (B145695) to prepare a solution of sodium ethoxide. Cool the solution in an ice bath. Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring to form the enolate.

-

Alkylation: To the enolate solution, add ethyl 3-chloropropionate dropwise. The mixture is then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent such as diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Hydrolysis and Decarboxylation: The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) and heated to induce decarboxylation, yielding this compound.

-

Purification: The final product is purified by vacuum distillation.

Purification of this compound

Purification is critical to obtain a high-purity product.

Protocol for Purification by Vacuum Distillation:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The system is evacuated to the desired pressure. The flask is heated gently in an oil bath.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be used for the analysis of this compound.[2]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

Injection Volume: 10-20 µL.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Signaling and Metabolic Pathways

While specific signaling pathways involving this compound are not well-documented, as a keto ester, it is expected to be metabolized in a manner similar to other ketone bodies.

Generalized Metabolic Pathway of a Keto Ester:

-

Hydrolysis: The ester linkage of this compound is likely cleaved by esterases in the body to yield 5-oxohexanoic acid and ethanol.

-

Metabolism of 5-Oxohexanoic Acid: The resulting keto acid can then enter cellular metabolic pathways. It can be converted to acetyl-CoA through a process analogous to the metabolism of other fatty acids.

-

Entry into the Krebs Cycle: Acetyl-CoA then enters the Krebs cycle (citric acid cycle) to be oxidized for energy production.

This guide provides foundational information for professionals working with this compound. For specific applications, further investigation into the latest research is recommended.

References

Ethyl 5-Oxohexanoate: A Versatile Keto-Ester Building Block for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-oxohexanoate (B1238966), a bifunctional molecule containing both a ketone and an ester, is a valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations makes it a crucial precursor for the synthesis of diverse molecular architectures, from functionalized carbocycles and heterocycles to chiral intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving ethyl 5-oxohexanoate, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with the following properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13984-57-1 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Boiling Point | 221-222 °C (lit.) | [1] |

| Density | 0.989 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n₂₀/D) | 1.427 (lit.) | [1] |

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks / Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | ~4.12 (q, 2H, -OCH₂CH₃), ~2.72 (t, 2H, -CH₂C=O), ~2.50 (t, 2H, -CH₂COO-), ~2.15 (s, 3H, -COCH₃), ~1.90 (quintet, 2H, -CH₂CH₂CH₂-), ~1.25 (t, 3H, -OCH₂CH₃) | [2][3] |

| ¹³C NMR (CDCl₃) | ~208.8 (C=O, ketone), ~173.2 (C=O, ester), ~60.3 (-OCH₂-), ~42.8 (-CH₂C=O), ~33.5 (-CH₂COO-), ~29.8 (-COCH₃), ~19.8 (-CH₂CH₂CH₂-), ~14.2 (-CH₃) | [4][5] |

| IR (Neat) | ~2980 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, ketone), ~1180 cm⁻¹ (C-O stretch) | [1][6] |

| Mass Spec (EI) | m/z (%): 158 (M⁺), 113 ([M-OC₂H₅]⁺), 101, 85, 71, 58, 43 (base peak, [CH₃CO]⁺) | [1][7] |

Key Synthetic Transformations and Applications

The dual functionality of this compound allows for a rich variety of synthetic transformations, making it a valuable starting material for several important classes of molecules.

Intramolecular Cyclization: Synthesis of Cyclopentenone Derivatives

The presence of a ketone and an ester in a 1,5-relationship allows for intramolecular condensation reactions. Under basic conditions, the enolate formed at the α-position to the ketone can attack the ester carbonyl, leading to a cyclic β-diketone after hydrolysis and decarboxylation. This is a powerful method for constructing five-membered rings. A key product that can be synthesized is 3-methylcyclopent-2-en-1-one.

Caption: Intramolecular condensation of this compound.

-

Enolate Formation and Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol (B145695). The solution is cooled to 0 °C. This compound (1.0 equivalent) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to drive the intramolecular condensation.

-

Work-up and Hydrolysis: After cooling, the reaction is quenched with a dilute acid (e.g., 1 M HCl) until acidic. The ethanol is removed under reduced pressure.

-

Decarboxylation: The resulting aqueous residue containing the crude cyclic β-keto ester is heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Purification: The mixture is cooled and extracted with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield 3-methylcyclopent-2-en-1-one.[8][9]

Table 3: Representative Reaction Conditions for Intramolecular Cyclization

| Step | Reagents & Conditions | Typical Yield | Reference(s) |

| Cyclization | NaOEt, EtOH, reflux, 2-4 h | - | [8] |

| Hydrolysis & Decarboxylation | H₃O⁺, heat, 4-6 h | 70-80% (overall) | [8][10] |

Synthesis of Heterocyclic Scaffolds

This compound is a competent precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

In a modified Hantzsch synthesis, the 1,5-dicarbonyl moiety of this compound can, in principle, react with a β-ketoester and a nitrogen source like ammonium (B1175870) acetate to form dihydropyridine (B1217469) derivatives. However, a more common application involves using the enamine derived from this compound or using it as the 1,5-dicarbonyl component in reactions with other building blocks.

Caption: Components of the Hantzsch pyridine synthesis.

-

Reaction Setup: In a round-bottom flask, this compound (1.0 equivalent), an aldehyde (e.g., benzaldehyde, 1.0 equivalent), another β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equivalent), and a nitrogen source (e.g., ammonium acetate, 1.2 equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid.

-

Reaction: The mixture is heated to reflux for 6-12 hours and the reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.[11][12][13]

Table 4: Representative Conditions for Hantzsch-type Synthesis

| Reagents | Conditions | Typical Yield | Reference(s) |

| Aldehyde, β-ketoester, NH₄OAc | EtOH or AcOH, reflux, 6-12 h | 60-90% | [11][14] |

Robinson Annulation

The enolate of this compound can act as a Michael donor in a Robinson annulation sequence. The initial Michael addition to an α,β-unsaturated ketone, like methyl vinyl ketone (MVK), is followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring.

Caption: Key steps in the Robinson annulation.

-

Michael Addition: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide, 1.1 equivalents) is added at room temperature. Methyl vinyl ketone (1.1 equivalents) is then added dropwise, and the reaction is stirred for 8-12 hours.

-

Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration. This step is typically monitored by TLC until the intermediate diketone is consumed.

-

Work-up and Purification: The reaction is cooled, neutralized with dilute acid, and the solvent is removed. The residue is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.[15][16][17]

Table 5: Representative Conditions for Robinson Annulation

| Step | Reagents & Conditions | Typical Yield | Reference(s) |

| Michael Addition | NaOEt, EtOH, rt, 8-12 h | - | [16][18] |

| Aldol Condensation | Heat, 4-8 h | 50-70% (overall) | [18][19] |

Application in Drug Development: Precursor to a Chiral Intermediate for Anti-Alzheimer's Agents

A highly significant application of this compound is its use as a prochiral substrate for the synthesis of ethyl (S)-5-hydroxyhexanoate. This chiral alcohol is a key intermediate in the synthesis of certain drugs being investigated for the treatment of Alzheimer's disease.[20]

Enantioselective Enzymatic Reduction

The ketone moiety of this compound can be stereoselectively reduced to the corresponding secondary alcohol using biocatalysis. Yeast strains, such as Pichia methanolica, have been shown to effectively catalyze this transformation, affording the (S)-enantiomer with high yield and excellent enantiomeric excess.

References

- 1. This compound | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. jsynthchem.com [jsynthchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Robinson Annulation [drugfuture.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemistwizards.com [chemistwizards.com]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Ethyl 5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxohexanoate (B1238966) (CAS No. 13984-57-1), also known as ethyl 4-acetylbutyrate, is a γ-keto ester of significant interest as a versatile synthetic intermediate. Its value lies in its bifunctional nature, containing both a ketone and an ester moiety, which allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the historical context of its chemical class, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. The primary synthetic route detailed is the base-catalyzed Michael addition of ethyl acetoacetate (B1235776) to ethyl acrylate (B77674), a classic and efficient method for constructing the 1,5-dicarbonyl skeleton. This document is intended to serve as a practical resource for researchers utilizing or planning to work with this compound.

Introduction and Historical Context

While the specific first synthesis of Ethyl 5-oxohexanoate is not prominently documented in historical records, its chemical lineage is deeply rooted in the development of β-keto ester chemistry. The journey began in 1863 when Johann Georg Anton Geuther reported the synthesis of "ethyl diacetic acid," now known as ethyl acetoacetate, from the reaction of ethyl acetate (B1210297) with sodium. This discovery was a landmark moment in organic chemistry, as it introduced a class of compounds with unique synthetic potential due to their acidic α-protons, and it laid the groundwork for understanding keto-enol tautomerism.

The subsequent development of condensation reactions, such as the Claisen condensation, provided general and reliable methods for the synthesis of β-keto esters. The synthesis of γ-keto esters like this compound is a logical extension of this chemistry, primarily achieved through conjugate addition reactions. The Michael addition, discovered by Arthur Michael in the late 19th century, proved to be a powerful tool for carbon-carbon bond formation. The application of this reaction to ethyl acetoacetate and α,β-unsaturated esters like ethyl acrylate provides a direct and efficient route to γ-keto esters, including this compound.

Today, this compound is recognized as a useful synthetic intermediate. It is employed in the preparation of tyrosine-derived RGD peptidomimetics and constrained glycyl amides, which have applications as nonpeptide αvβ3 antagonists.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13984-57-1 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 221-222 °C (lit.) | [2] |

| Density | 0.989 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.427 (lit.) | [2] |

| Flash Point | 69 °C (closed cup) | [2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data Identifier | Value |

| Linear Formula | CH₃CO(CH₂)₃CO₂C₂H₅ |

| SMILES | CCOC(=O)CCCC(=O)C |

| InChI Key | MGPSIDGTLFKDEY-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound is the Michael addition of the enolate of ethyl acetoacetate to ethyl acrylate. This reaction is typically catalyzed by a base.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Michael Addition

This protocol is adapted from studies on the Michael addition of acetoacetates to acrylates.[4]

Materials:

-

Ethyl acetoacetate (Reagent grade)

-

Ethyl acrylate (Reagent grade, stabilized)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

Equipment:

-

Three-necked round-bottom flask

-

Stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (0.1 eq).

-

Heating and Enolate Formation: Heat the mixture to 35°C using a heating mantle and stir for 30 minutes to facilitate the formation of the enolate.[4]